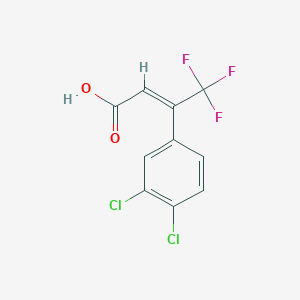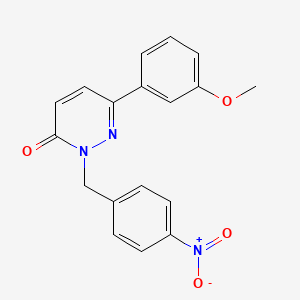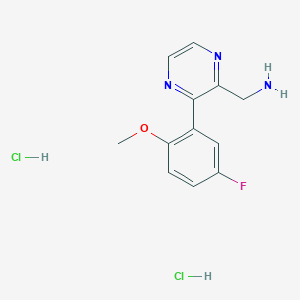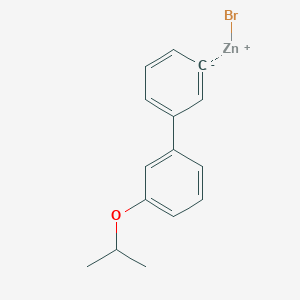
3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid is an organic compound characterized by the presence of dichlorophenyl and trifluorocrotonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with trifluoroacetic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid
- 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorobutyric acid
- 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluoropropionic acid
Uniqueness
This compound is unique due to its specific combination of dichlorophenyl and trifluorocrotonic acid groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H5Cl2F3O2 |
|---|---|
Poids moléculaire |
285.04 g/mol |
Nom IUPAC |
(E)-3-(3,4-dichlorophenyl)-4,4,4-trifluorobut-2-enoic acid |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-7-2-1-5(3-8(7)12)6(4-9(16)17)10(13,14)15/h1-4H,(H,16,17)/b6-4+ |
Clé InChI |
IDIFAGFGSQTDEK-GQCTYLIASA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C(=C\C(=O)O)/C(F)(F)F)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(=CC(=O)O)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14880516.png)
![1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14880517.png)
![1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride](/img/structure/B14880519.png)






![3-{[3-(1H-benzimidazol-2-yl)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B14880578.png)

![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)
![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)

